N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
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Description
“N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine” is a research chemical with the CAS Number: 1248406-79-2 . It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol.
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine” can be represented by the InChI code: 1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3 . The canonical SMILES representation is: CC1=NC=C(C=N1)CN .Physical And Chemical Properties Analysis
“N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine” has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 51.8 Ų . The heavy atom count is 9 . The complexity of the molecule is 76.4 .Scientific Research Applications
Cytochrome P450 Isoform Inhibition
One notable application involves its role in the study of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity and potency of chemical inhibitors of CYP isoforms are critical for understanding drug-drug interactions and predicting metabolic pathways. For example, the review by Khojasteh et al. (2011) provides insights into the most selective inhibitors for various CYP isoforms, essential for deciphering the involvement of specific isoforms in drug metabolism. This research highlights the complex interactions between drugs and metabolic enzymes, paving the way for safer and more effective medication use (Khojasteh et al., 2011).
Antidepressant and Anxiolytic Potential
Another application is in the behavioral pharmacology domain, where compounds like AR-A000002 are investigated for their anxiolytic and antidepressant potential. Hudzik et al. (2003) summarized the effects of the selective 5-HT1B antagonist AR-A000002, demonstrating its utility in treating anxiety and affective disorders. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action in the central nervous system (Hudzik et al., 2003).
Chemotherapy Personalization
In the field of oncology, the C677T and A1298C MTHFR polymorphisms pose challenges for personalizing antifolate and fluoropyrimidine-based therapy. De Mattia and Toffoli (2009) discussed how these genetic variants affect the clinical outcomes of therapies involving drugs like methotrexate and 5-fluorouracil. This research underscores the importance of genetic profiling in optimizing treatment strategies and minimizing adverse effects (De Mattia & Toffoli, 2009).
Psychoactive Substance Studies
The study of psychoactive substances, such as 5-MeO-DALT, also highlights the scientific interest in understanding the effects of novel compounds. Corkery et al. (2012) provided a comprehensive review of 5-MeO-DALT, a substance with emerging popularity as a 'research chemical.' Documenting the pharmacological, toxicological, and psychopharmacological characteristics of such substances is essential for public health and safety (Corkery et al., 2012).
Epigenetic Therapy Research
In cancer therapy, the study of DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, marks significant progress in epigenetic therapy. Goffin and Eisenhauer (2002) reviewed the clinical testing of these inhibitors, highlighting their potential in treating leukemias and the need for further research to define their clinical roles more clearly. This area of research demonstrates the evolving landscape of cancer treatment, moving towards targeted and personalized approaches (Goffin & Eisenhauer, 2002).
properties
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZINXDIQPONN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628986 |
Source
|
Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
CAS RN |
1248406-79-2 |
Source
|
Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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